Leupeptin

Catalog No.
S532886
CAS No.
55123-66-5
M.F
C20H38N6O4
M. Wt
426.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leupeptin

CAS Number

55123-66-5

Product Name

Leupeptin

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Molecular Formula

C20H38N6O4

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1

InChI Key

GDBQQVLCIARPGH-JCYILVPMSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

acetyl-L-leucyl-L-leucyl-L-arginal, leupeptin, leupeptin, (S)-isomer, leupeptin, monoacetate, (S)-isomer

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C

Description

The exact mass of the compound Leupeptin is 426.2955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leupeptin in Protein Purification

Leupeptin is a well-known and widely used tool in scientific research, particularly in the field of biochemistry. Its primary application lies in the process of protein purification. Due to its natural ability to inhibit proteases, enzymes responsible for protein breakdown, leupeptin helps safeguard the protein of interest during its isolation from cellular material []. This is crucial as uncontrolled proteolytic activity can significantly degrade the target protein, hindering downstream research applications. Leupeptin's effectiveness stems from its specific targeting of certain protease classes, allowing researchers to preserve the protein of interest while minimizing interference from unwanted enzymatic activity [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.4

Exact Mass

426.2955

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J97339NR3V

Sequence

LLR

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

24365-47-7
103476-89-7

Wikipedia

Leupeptin hemisulfate
Leupeptin

Dates

Modify: 2023-08-15
1: Hashimoto Y. Gelatin Zymography Using Leupeptin for the Detection of Various Cathepsin L Forms. Methods Mol Biol. 2017;1594:243-254. doi: 10.1007/978-1-4939-6934-0_16. PMID: 28456988.
2: Sharma P, Rayavara K, Ito D, Basore K, Desai SA. A CLAG3 mutation in an amphipathic transmembrane domain alters malaria parasite nutrient channels and confers leupeptin resistance. Infect Immun. 2015 Jun;83(6):2566-74. doi: 10.1128/IAI.02966-14. Epub 2015 Apr 13. PMID: 25870226; PMCID: PMC4432768.
3: Childers MK, Bogan JR, Bogan DJ, Greiner H, Holder M, Grange RW, Kornegay JN. Chronic administration of a leupeptin-derived calpain inhibitor fails to ameliorate severe muscle pathology in a canine model of duchenne muscular dystrophy. Front Pharmacol. 2012 Jan 9;2:89. doi: 10.3389/fphar.2011.00089. PMID: 22291646; PMCID: PMC3253583.
4: Gavriel H, Shulman A, Stracher A, Sohmer H. Leupeptin reduces impulse noise induced hearing loss. J Occup Med Toxicol. 2011 Dec 29;6:38. doi: 10.1186/1745-6673-6-38. PMID: 22206578; PMCID: PMC3286414.
5: Hausott B, Vallant N, Hochfilzer M, Mangger S, Irschick R, Haugsten EM, Klimaschewski L. Leupeptin enhances cell surface localization of fibroblast growth factor receptor 1 in adult sensory neurons by increased recycling. Eur J Cell Biol. 2012 Feb;91(2):129-38. doi: 10.1016/j.ejcb.2011.09.009. Epub 2011 Dec 9. PMID: 22169219.
6: Haspel J, Shaik RS, Ifedigbo E, Nakahira K, Dolinay T, Englert JA, Choi AM. Characterization of macroautophagic flux in vivo using a leupeptin-based assay. Autophagy. 2011 Jun;7(6):629-42. doi: 10.4161/auto.7.6.15100. Epub 2011 Jun 1. PMID: 21460622; PMCID: PMC3127049.
7: Abaamrane L, Raffin F, Schmerber S, Sendowski I. Intracochlear perfusion of leupeptin and z-VAD-FMK: influence of antiapoptotic agents on gunshot-induced hearing loss. Eur Arch Otorhinolaryngol. 2011 Jul;268(7):987-93. doi: 10.1007/s00405-011-1487-0. Epub 2011 Jan 19. PMID: 21246210.
8: Selsby J, Pendrak K, Zadel M, Tian Z, Pham J, Carver T, Acosta P, Barton E, Sweeney HL. Leupeptin-based inhibitors do not improve the mdx phenotype. Am J Physiol Regul Integr Comp Physiol. 2010 Nov;299(5):R1192-201. doi: 10.1152/ajpregu.00586.2009. Epub 2010 Sep 15. PMID: 20844259; PMCID: PMC3774252.
9: Muscari C, Capanni C, Giordano E, Stefanelli C, Bonavita F, Stanic I, Bonafè F, Caldarera CM, Guarnieri C. Leupeptin preserves cardiac nitric oxide synthase 3 during reperfusion following long-term cardioplegia. J Surg Res. 2010 Nov;164(1):e27-35. doi: 10.1016/j.jss.2010.05.041. Epub 2010 Jun 12. PMID: 20828747.
10: Kanias T, Acker JP. G.B. Quan et al., Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides, Cryobiology 56 (1) (2008) 53-61. Cryobiology. 2009 Apr;58(2):240. doi: 10.1016/j.cryobiol.2008.12.010. Epub 2009 Jan 3. PMID: 19168046.
11: Lisk G, Pain M, Gluzman IY, Kambhampati S, Furuya T, Su XZ, Fay MP, Goldberg DE, Desai SA. Changes in the plasmodial surface anion channel reduce leupeptin uptake and can confer drug resistance in Plasmodium falciparum-infected erythrocytes. Antimicrob Agents Chemother. 2008 Jul;52(7):2346-54. doi: 10.1128/AAC.00057-08. Epub 2008 Apr 28. PMID: 18443109; PMCID: PMC2443925.
12: Quan GB, Han Y, Yang C, Hu WB, Liu A, Wang JX, Wang Y, Liu MX. Inhibition of high glucose-induced erythrocyte phosphatidylserine exposure by leupeptin and disaccharides. Cryobiology. 2008 Feb;56(1):53-61. doi: 10.1016/j.cryobiol.2007.11.001. Epub 2007 Nov 17. PMID: 18093577.
13: Maes K, Testelmans D, Powers S, Decramer M, Gayan-Ramirez G. Leupeptin inhibits ventilator-induced diaphragm dysfunction in rats. Am J Respir Crit Care Med. 2007 Jun 1;175(11):1134-8. doi: 10.1164/rccm.200609-1342OC. Epub 2007 Mar 22. PMID: 17379854.
14: Momiyama J, Hashimoto T, Matsubara A, Futai K, Namba A, Shinkawa H. Leupeptin, a calpain inhibitor, protects inner ear hair cells from aminoglycoside ototoxicity. Tohoku J Exp Med. 2006 Jun;209(2):89-97. doi: 10.1620/tjem.209.89. PMID: 16707850.
15: Rohr KB, Selwood T, Marquardt U, Huber R, Schechter NM, Bode W, Than ME. X-ray structures of free and leupeptin-complexed human alphaI-tryptase mutants: indication for an alpha-->beta-tryptase transition. J Mol Biol. 2006 Mar 17;357(1):195-209. doi: 10.1016/j.jmb.2005.12.037. Epub 2005 Dec 28. PMID: 16414069.
16: Zhang HC, Karata K, Matsushita K, Takahashi S, Tong XB, Lu J, Zhu CL, Sugaya S, Suzuki T, Suzuki N. Leupeptin-sensitive proteases involved in cell survival after X-ray irradiation in human RSa cells. Cell Biol Int. 2005 Aug;29(8):662-8. doi: 10.1016/j.cellbi.2005.03.023. PMID: 15963736.
17: Nakajima T, Takauchi S, Ohara K, Kokai M, Nishii R, Maeda S, Takanaga A, Tanaka T, Takeda M, Seki M, Morita Y. Alpha-synuclein-positive structures induced in leupeptin-infused rats. Brain Res. 2005 Apr 8;1040(1-2):73-80. doi: 10.1016/j.brainres.2005.01.099. PMID: 15804428.
18: Moldoveanu T, Campbell RL, Cuerrier D, Davies PL. Crystal structures of calpain-E64 and -leupeptin inhibitor complexes reveal mobile loops gating the active site. J Mol Biol. 2004 Nov 5;343(5):1313-26. doi: 10.1016/j.jmb.2004.09.016. PMID: 15491615.
19: Kieran D, Greensmith L. Inhibition of calpains, by treatment with leupeptin, improves motoneuron survival and muscle function in models of motoneuron degeneration. Neuroscience. 2004;125(2):427-39. doi: 10.1016/j.neuroscience.2004.01.046. PMID: 15062985.
20: Rudziński T, Mussur M, Gwiazda Z, Mussur M. Protease inhibitor leupeptin attenuates myocardial stunning in rat heart. Med Sci Monit. 2004 Jan;10(1):BR4-10. PMID: 14704627.

Explore Compound Types